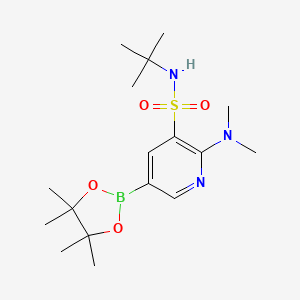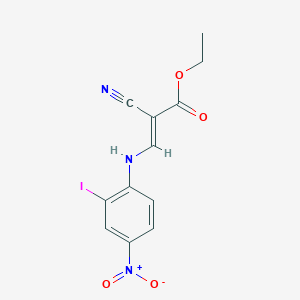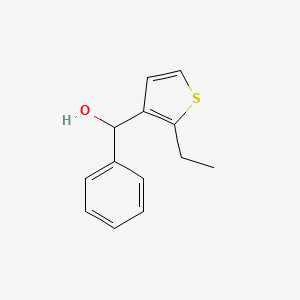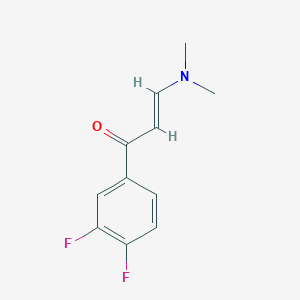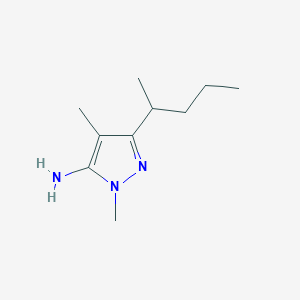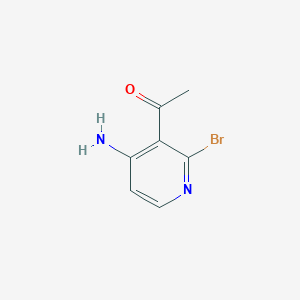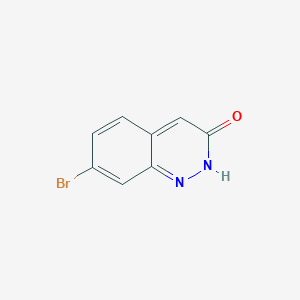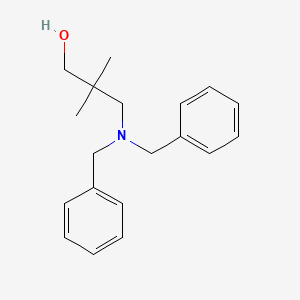
3-(Dibenzylamino)-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dibenzylamino)-2,2-dimethylpropan-1-ol is an organic compound that features a dibenzylamino group attached to a dimethylpropanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibenzylamino)-2,2-dimethylpropan-1-ol typically involves the reaction of dibenzylamine with 2,2-dimethylpropanal in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as methanol or ethanol. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dibenzylamino)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides
Aplicaciones Científicas De Investigación
3-(Dibenzylamino)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Dibenzylamino)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. Additionally, the compound may modulate signaling pathways by binding to key regulatory proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dibenzylamino)-1-methylcyclohexanol
- 3-(Dibenzylamino)-1-trifluoromethylcyclohexanol
- 2-(Dibenzylamino)-2-methylpropane-1,3-dithiol
Uniqueness
3-(Dibenzylamino)-2,2-dimethylpropan-1-ol is unique due to its specific structural features, such as the presence of both a dibenzylamino group and a dimethylpropanol backbone. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C19H25NO |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
3-(dibenzylamino)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C19H25NO/c1-19(2,16-21)15-20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,21H,13-16H2,1-2H3 |
Clave InChI |
XFBBUVLTOLKTAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


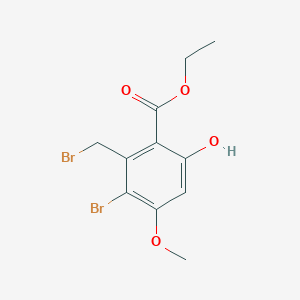

![1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13087325.png)
